molecular formula C14H14ClNO2S B11834272 Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Cat. No.: B11834272
M. Wt: 295.8 g/mol
InChI Key: PLLHOKPIVLZTQM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate (CAS 1204423-36-8) is a high-purity chemical reagent of interest in medicinal chemistry and drug discovery. This compound features a chlorophenylthiazole core, a privileged scaffold known for its diverse biological activities. With a molecular formula of C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 , it is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . The thiazole ring system is a key structural motif in the development of novel therapeutic agents. Research into analogous compounds highlights the potential of such molecules in neuroscience, including investigations as acetylcholinesterase inhibitors, which are relevant for modulating cholinergic neurotransmission . Furthermore, structurally similar thiazole derivatives have demonstrated significant potential in oncology research, showing promising antiproliferative properties in studies targeting drug-resistant cancer cell lines . This makes this compound a valuable building block for synthesizing new compounds and probing biochemical mechanisms. Please note: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-phenyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C14H14ClNO2S/c1-2-18-12(17)9-8-11-13(15)16-14(19-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PLLHOKPIVLZTQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C(S1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate typically involves the reaction of 4-chloro-2-phenylthiazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chloro-2-phenylthiazol-5-yl)propanoic acid.

Conditions Reagents Product Yield
Acidic (HCl, H₂O/EtOH)6M HCl, reflux, 4–6 hoursPropanoic acid derivative75–85%
Basic (NaOH, H₂O/EtOH)2M NaOH, reflux, 3–5 hoursSodium salt of propanoic acid80–90%

This reaction is critical for generating intermediates for pharmaceutical synthesis.

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 4-position of the thiazole ring is susceptible to nucleophilic substitution.

Nucleophile Conditions Product Application
AminesDMF, 80°C, 12 hours4-Amino-2-phenylthiazol-5-ylpropanoateAnticancer agent precursors
ThiolsEtOH, K₂CO₃, reflux, 8 hours4-Sulfanyl-2-phenylthiazol-5-ylpropanoateAntioxidant scaffolds
HydrazineEtOH, 60°C, 6 hours4-Hydrazinyl-2-phenylthiazol-5-ylpropanoateBuilding block for heterocycles

Substitution reactions expand structural diversity for biological screening .

Condensation Reactions

The ester and thiazole moieties participate in condensation with aldehydes or ketones.

  • With Benzaldehyde :
    Reacted in ethanol under basic conditions to form α,β-unsaturated ketones (chalcones), which are intermediates for pyran and pyrimidine derivatives .
    Example :

    Chalcone derivative+malononitrileEtOH, piperidinePyran-3,5-dicarbonitrile[2]\text{Chalcone derivative} + \text{malononitrile} \xrightarrow{\text{EtOH, piperidine}} \text{Pyran-3,5-dicarbonitrile}[2]
  • With Hydrazine Derivatives :
    Forms hydrazide intermediates, which cyclize to thiazolidinones or triazoles under acidic/basic conditions .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions (MCRs) to synthesize fused heterocycles:

Reaction Type Reagents Product Biological Activity
Hantzsch Thiazole SynthesisPhenacyl bromide, thioureaBis-thiazole derivativesAntimicrobial
Suzuki Coupling4-Fluorophenylboronic acid, Pd catalystBiaryl-thiazole hybridKPNB1 inhibition (anticancer)

Functional Group Interconversion

  • Reduction of Ester to Alcohol :
    Using LiAlH₄ in THF yields 3-(4-chloro-2-phenylthiazol-5-yl)propan-1-ol.

  • Oxidation of Thiazole Ring :
    Treatment with m-CPBA forms thiazole N-oxide derivatives, enhancing electrophilicity.

Biological Activity Correlation

Reaction products exhibit notable bioactivities:

Derivative Activity Mechanism Source
4-Amino-substituted analogAnticancer (HCT-116 cells)Tubulin polymerization inhibition
Chalcone-pyran hybridsAntioxidantDPPH radical scavenging (IC₅₀: 12 μM)
HydrazinothiazolesCholinesterase inhibitionCompetitive binding to active site

Comparative Reactivity

A comparison with structurally similar esters highlights unique features:

Compound Reactivity Profile
Ethyl 3-(4-chlorothiophen-2-yl)propanoateLess electrophilic; limited substitution at chlorine
Ethyl 4-phenylthiazole-2-carboxylateHigher ester stability; slower hydrolysis

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is being investigated for its potential as a lead compound in drug discovery, particularly for treating infections and cancer. The thiazole moiety, which is integral to this compound, has been recognized for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research has demonstrated that compounds containing thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against human cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis . this compound may share similar mechanisms of action, potentially functioning through the disruption of cancer cell metabolic pathways.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. This compound could be explored as an antimicrobial agent due to its structural features that may enhance binding to bacterial targets or disrupt microbial membranes .

Mechanistic Insights and Structural Activity Relationship

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. The presence of the chloro substituent in this compound may enhance its lipophilicity and biological activity by facilitating better interaction with biological targets.

Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with specific proteins involved in disease mechanisms, such as those implicated in cancer progression or microbial resistance. Such studies help identify the binding affinities and potential inhibitory effects on targets like the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives similar to this compound:

Study Findings Applications
Evren et al. (2019)Developed novel thiazole derivatives with significant anticancer activity against A549 lung adenocarcinoma cells (IC50 values < 30 µM).Anticancer drug development .
Recent Thiazole ResearchInvestigated various thiazole-pyridine hybrids demonstrating effective anti-breast cancer properties (IC50 = 5.71 μM).Potential leads for breast cancer treatment .
Thiazole Derivatives StudyShowed that certain thiazole compounds exhibited strong antifungal activities against Candida species.Development of antifungal agents .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Table 1: Key Structural Differences Among Thiazole and Selenadiazole Derivatives
Compound Name Heterocycle Substituents Molecular Formula Key Features
Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate Thiazole 4-Cl, 2-Ph, propanoate C₁₄H₁₄ClNO₂S Chlorine enhances electrophilicity; phenyl group aids π-π interactions
Compound 4 () Thiazole 4-Cl-Ph, 4-F-Ph, pyrazol-triazol C₂₈H₂₀ClF₂N₇S Fluorophenyl groups increase lipophilicity; triazole adds hydrogen bonding
Compound 8a () Thiazole 4-CF₃-Ph, methylthio-phenoxy C₂₃H₂₁F₃NO₃S₂ Trifluoromethyl boosts metabolic stability; methylthio enhances hydrophobicity
Ethyl 3-(4-chlorophenyl)-2-phenyl-selenadiazole () Selenadiazole 4-Cl-Ph, selenadiazole C₂₂H₁₇ClN₂O₂Se Selenium improves conductivity; selenadiazole alters ring electronics
Ethyl 3-(2-chloro-6-fluorophenyl)-2-isoxazolylpropanoate () Isoxazole 2-Cl-6-F-Ph, isoxazole C₁₄H₁₃ClFNO₃ Fluorine enhances bioavailability; isoxazole modifies binding affinity

Key Observations :

  • Chlorine vs.
  • Thiazole vs. Selenadiazole : Replacing sulfur with selenium () significantly alters electronic properties. Selenadiazoles exhibit higher polarizability, which may improve applications in semiconductor materials but reduce metabolic stability in biological systems .
  • Trifluoromethyl Effects : Compound 8a () demonstrates how trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation, a feature absent in the target compound .

Key Observations :

  • However, the absence of hydrazinecarbothioamide or trifluoromethyl groups may reduce potency compared to and compounds .

Physicochemical and Crystallographic Properties

  • Crystal Packing : describes isostructural thiazole derivatives with triclinic symmetry, where fluorophenyl groups adopt perpendicular orientations to the molecular plane. The target compound’s chloro-phenyl group may adopt similar conformations, but chlorine’s larger atomic radius could affect packing density .
  • Solubility: The propanoate ester in the target compound likely improves aqueous solubility compared to ’s selenadiazole derivatives, which are more hydrophobic due to selenium .

Biological Activity

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves reactions such as the Knoevenagel condensation and alkylation, leading to derivatives that exhibit varied biological activities. The presence of the 4-chloro and phenyl groups on the thiazole moiety is crucial for enhancing its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that compounds with thiazole rings exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell survival pathways, leading to enhanced apoptosis in treated cells .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlighted that electron-withdrawing groups like chlorine on the phenyl ring significantly enhance cytotoxic activity. The presence of a thiazole moiety is essential for maintaining biological activity, as modifications can lead to reduced efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial efficacy.

Key Findings

  • Activity Against Drug-resistant Strains :
    • Research indicated that thiazole derivatives possess broad-spectrum antimicrobial activity, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Candida species. This compound exhibited significant inhibition zones in disk diffusion assays .
  • Potential as an Antifungal Agent :
    • The compound showed promising antifungal activity against various Candida strains, outperforming traditional antifungals like fluconazole in some assays .

Summary of Biological Activities

Activity TypeDescriptionReference(s)
Anticancer Significant cytotoxicity against A549 and Caco-2 cells; induces apoptosis
Antimicrobial Broad-spectrum activity against drug-resistant bacteria and fungi
Mechanism Insights Interacts with survival proteins; structure modifications affect efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate, and how can regioselectivity in thiazole ring formation be optimized?

  • The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via propargylation reactions. For regioselectivity, controlling reaction temperature (e.g., 60–80°C) and using catalysts like Cs₂CO₃ can enhance thiazole ring formation at the 5-position . Solvent polarity (e.g., dry CH₃CN) and stoichiometric ratios of reagents (e.g., 1.5 eq. of Cs₂CO₃) are critical for minimizing byproducts .

Q. How can crystallographic data assist in confirming the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.13 Å, b = 12.23 Å) are typical for thiazole derivatives. Discrepancies in Cl–C bond lengths (1.72–1.75 Å) vs. theoretical values may indicate steric effects from the phenyl group . CCDC deposition (e.g., 1901024) allows cross-validation .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., m/z 335.05 for [M+H]⁺). FT-IR identifies ester carbonyl stretches (~1730 cm⁻¹) and thiazole C=N vibrations (~1610 cm⁻¹). GC-FID/MS detects volatile impurities, while HSQC NMR resolves cross-peaks for aromatic protons and ester moieties .

Advanced Research Questions

Q. How can reductive stabilization strategies prevent degradation of the thiazole moiety during lignin deconstruction or catalytic reactions?

  • Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) under H₂ atmosphere stabilize thiazole rings via selective hydrogenation of reactive intermediates. HSQC NMR monitoring shows preservation of C–H signals in the thiazole ring after reductive treatment . Van Krevelen diagrams track O/C and H/C ratios to confirm structural integrity .

Q. What mechanistic insights explain contradictions in bioactivity data between thiazole derivatives and their selenadiazole analogs?

  • Selenadiazole analogs (e.g., Ethyl 3-(4-chlorophenyl)-2-phenyl-3-selenadiazol-5-ylpropanoate) exhibit lower antimicrobial activity due to reduced electronegativity of Se vs. S, altering π-π stacking with bacterial enzymes. Competitive binding assays (e.g., with E. coli dihydrofolate reductase) quantify IC₅₀ differences .

Q. How do reaction conditions influence the stereochemical outcome of propanoate esterification in multistep syntheses?

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) control stereochemistry. For example, Zn-mediated reductions of nitro groups in intermediates (e.g., Ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate) retain >95% ee when conducted at –20°C .

Q. What computational methods validate the electronic effects of the 4-chloro substituent on thiazole ring reactivity?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the chloro group increases electrophilicity at C-5 by 12–15%, facilitating nucleophilic attacks. Mulliken charge analysis correlates with experimental reactivity trends in Suzuki-Miyaura couplings .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for formulation studies?

  • Hansen solubility parameters (HSPs) predict miscibility: δₚ (polar) = 8.5 MPa¹/² and δₕ (hydrogen bonding) = 4.2 MPa¹/² align with DMSO/EtOH mixtures. Dynamic light scattering (DLS) identifies aggregation thresholds (>5 mg/mL in H₂O) .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallographic (SC-XRD) and spectroscopic (NMR/IR) data to resolve structural ambiguities .
  • Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, catalyst loading) .
  • Bioactivity Testing : Follow CLSI guidelines for MIC assays against S. aureus and E. coli to standardize results .

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